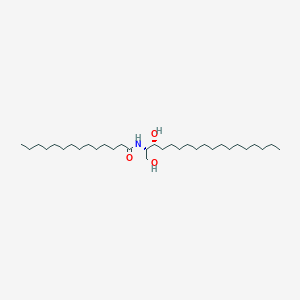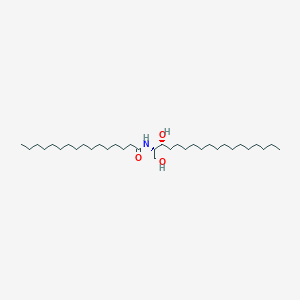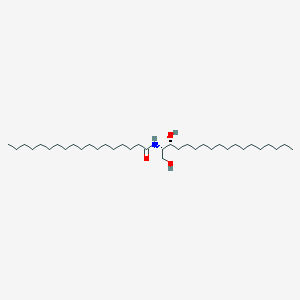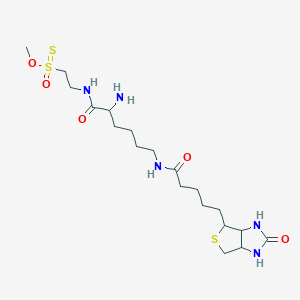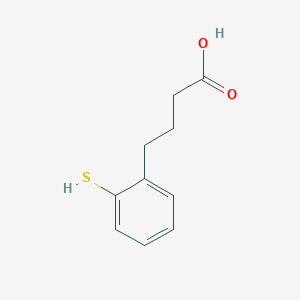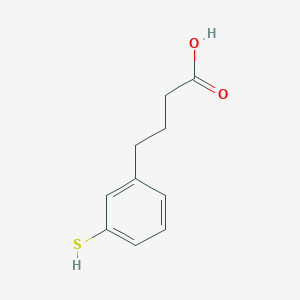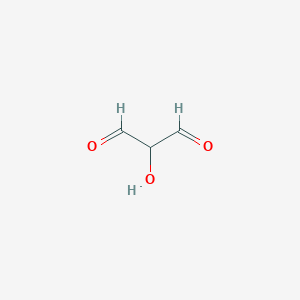
还原酮
描述
Synthesis Analysis
The synthesis of reductone derivatives often involves catalytic processes that enable the formation of these compounds with high efficiency and selectivity. A notable example is the one-step asymmetric synthesis of (R)- and (S)-rasagiline, a pharmaceutically relevant compound, via reductive amination using imine reductases (IREDs). This process demonstrates the synthesis of reductone derivatives from ketone precursors in aqueous media, offering a shorter route from achiral starting materials with high yields and enantiomeric excess (Matzel et al., 2017).
Molecular Structure Analysis
The molecular structure of reductones is characterized by the presence of a reduced carbonyl group, typically resulting in a highly functionalized cyclic or acyclic framework. This structural feature is pivotal for their reactivity and application in asymmetric synthesis, as demonstrated by engineered reductive aminases for the synthesis of enantiopure rasagiline, highlighting the structural importance of these molecules in achieving high stereoselectivity and conversion in pharmaceutical synthesis (Zhang et al., 2021).
Chemical Reactions and Properties
Reductones undergo various chemical reactions, including reductive aminations, highlighting their versatility. The process of direct reductive amination of ketones to primary, secondary, and tertiary amines using reductive aminases (RedAms) showcases the chemical reactivity of reductones in synthesizing a wide range of amine derivatives. This method emphasizes the eco-friendly and efficient synthesis of amines, underscoring the chemical properties that make reductones valuable in organic synthesis (Li et al., 2021).
Physical Properties Analysis
The physical properties of reductones, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are crucial for their application in various fields, including pharmaceuticals and fragrances. For instance, the synthesis of fructone, a fragrance compound, using a novel carbon-based acid highlights the significance of physical properties in the application of reductones. The high yield and stability of the synthesis process underscore the practical aspects of reductone derivatives in industry (Hu et al., 2010).
科学研究应用
核酸的影响
还原酮,包括氨基和硫醇还原酮,已被发现会导致核酸链断裂。它们降低DNA溶液的粘度并改变其离心分布,表明对核酸结构有显著影响 (Omura et al., 1978)。
基因毒性效应
还原酮,特别是作为酮醛,已知会导致DNA链断裂,阻碍细胞呼吸,并诱导大肠杆菌细胞发生变化。这突显了其基因毒性潜力 (Valsa et al., 1990)。
抗氧化性质
研究表明,具有呋喃-3-酮结构的还原酮对食品产品的氧化稳定性有重要贡献。它们显示出抗氧化性质,对食品保鲜至关重要 (Kanzler et al., 2016)。
在油中的应用
在大豆油、棉籽油和玉米油等油类中,还原酮已证明作为抗氧化剂具有有效性。它们导致长的诱导期和缓慢的过氧化物发展速率,从而稳定油类 (Evans et al., 1958)。
DNA损伤和修复抑制
观察到还原酮会阻碍UV诱导的DNA损伤的修复并产生DNA断裂,表明对DNA的直接攻击。这在理解细胞对DNA损伤的反应方面尤为重要 (Leitão et al., 1981)。
抗菌作用
低浓度的还原酮已被证明能增加各种微生物的抗菌活性,表明其在抗菌应用中的潜在用途 (Nickerson et al., 1953)。
氨基化反应中的催化作用
还原酮在使用分子氢进行催化还原氨基化反应中发挥作用,这对于以成本效益和可持续方式生产不同种类的胺类化合物,包括生命科学应用中使用的胺类化合物,至关重要 (Murugesan et al., 2020)。
细菌生长中的能源来源
还原酮存在于细菌培养物中,特别是在生长的对数阶段,细胞可以利用它作为生长的能源来源 (Forrest & Walker, 1948)。
未来方向
属性
IUPAC Name |
2-hydroxypropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXLIZQNSVLKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902415 | |
| Record name | Tartronaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucosereductone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Reductone | |
CAS RN |
497-15-4 | |
| Record name | 2-Hydroxypropanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reductone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tartronaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REDUCTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0YG3SBR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glucosereductone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143 °C | |
| Record name | Glucosereductone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



